molecular formula C7H7Cl2N B1355586 3,5-Dichloro-N-methylaniline CAS No. 42266-03-5

3,5-Dichloro-N-methylaniline

Cat. No.: B1355586
CAS No.: 42266-03-5
M. Wt: 176.04 g/mol
InChI Key: JTUADIPAALOMFL-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methylaniline: is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Mechanism of Action

Target of Action

3,5-Dichloro-N-methylaniline is a synthetic compound used primarily in laboratory settings Safety data sheets indicate that it may have acute toxicity effects and specific target organ toxicity upon repeated exposure .

Result of Action

Safety data sheets indicate potential acute toxicity effects and specific target organ toxicity upon repeated exposure . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physical and chemical conditions of its storage environment, as well as biological factors in the context of its use. For example, the compound should be stored in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-N-methylaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and the accumulation of certain metabolites. Additionally, this compound can bind to proteins such as albumin, affecting their function and distribution within the body .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which is a key regulator of inflammatory responses. This compound also impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of cytochrome P450 enzymes, which alters the metabolism of various substrates. This inhibition can lead to the accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. Additionally, this compound can interact with DNA, leading to changes in gene expression and potential genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inflammation in cells. In in vivo studies, prolonged exposure can result in cumulative toxic effects, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of ROS and the inhibition of detoxifying enzymes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo oxidative dechlorination, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes involved in detoxification processes, such as glutathione S-transferases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound can also interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. These interactions influence the localization and accumulation of this compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum (ER), where it interacts with cytochrome P450 enzymes. Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of ROS. The compound’s localization to specific organelles can affect its activity and function, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

IUPAC Name

3,5-dichloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUADIPAALOMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495223
Record name 3,5-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42266-03-5
Record name 3,5-Dichloro-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42266-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3',5'-dichloro-N-methylbenzanilide (2.317 g) in tetrahydrofuran was added lithium aluminum hydride (380 mg) in an ice-bath and the resulting suspension was stirred at the same temperature for one hour. The reaction mixture was quenched with saturated ammonium chloride and filtered through celite pad. The inorganic material on the celite was washed with ethyl acetate. Methanol was added to the filtrate and stirred at ambient temperature for half an hour. The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-n-hexane (1:9, V/V) to afford 3,5-dichloro-N-methylaniline (1.38 g) as a colorless oil.
Name
3',5'-dichloro-N-methylbenzanilide
Quantity
2.317 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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